molecular formula C19H22N4O4 B5200068 N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide

N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide

Cat. No. B5200068
M. Wt: 370.4 g/mol
InChI Key: WKFJZSDRPZCJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide, also known as Furosemide, is a potent diuretic drug used to treat conditions such as edema, hypertension, and congestive heart failure. The drug works by inhibiting the reabsorption of sodium and chloride ions in the loop of Henle, leading to increased urine output.

Mechanism of Action

N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide works by inhibiting the Na-K-2Cl co-transporter in the thick ascending limb of the loop of Henle. This leads to increased excretion of sodium, chloride, and water, resulting in diuresis. N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide also has vasodilatory effects, which can lead to a decrease in blood pressure.
Biochemical and Physiological Effects:
N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide has several biochemical and physiological effects. It decreases plasma volume, increases urine output, and reduces extracellular fluid volume. N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide also increases the excretion of potassium, calcium, and magnesium ions. Additionally, N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide has been shown to have anti-inflammatory effects and can reduce oxidative stress.

Advantages and Limitations for Lab Experiments

N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide has several advantages for lab experiments. It is a well-characterized drug that has been extensively studied, making it a reliable tool for research. N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide is also relatively easy to administer and has a rapid onset of action. However, N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide has some limitations. It can cause electrolyte imbalances, which can affect the interpretation of experimental results. N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide can also have variable effects depending on the dosage and route of administration.

Future Directions

There are several future directions for research on N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide. One area of interest is the potential use of N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide in treating acute kidney injury and preventing contrast-induced nephropathy. Another area of research is the development of new formulations of N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide that can improve its bioavailability and reduce the risk of adverse effects. Additionally, further studies are needed to investigate the anti-inflammatory and oxidative stress-reducing effects of N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide. Finally, the role of N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide in the treatment of other conditions, such as pulmonary edema and hypertension, warrants further investigation.
Conclusion:
In conclusion, N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide is a potent diuretic drug that has been extensively studied in various scientific research fields. Its mechanism of action involves inhibiting the Na-K-2Cl co-transporter in the thick ascending limb of the loop of Henle, leading to increased urine output. N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide has several biochemical and physiological effects, including decreasing plasma volume and increasing the excretion of potassium, calcium, and magnesium ions. Although N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide has some limitations, it is a reliable tool for research, and there are several future directions for investigation.

Synthesis Methods

The synthesis of N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide involves the reaction of 4-chloro-2-furoyl chloride with ethylenediamine, followed by the reaction of the resulting intermediate with phenylmagnesium bromide. The final product is obtained after purification through recrystallization.

Scientific Research Applications

N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide has been extensively studied in various scientific research fields. It has been used to investigate the role of sodium transport in the kidney and the regulation of blood pressure. N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide has also been used in studies on the pathophysiology of heart failure and pulmonary edema. Furthermore, N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide has been studied for its potential use in treating acute kidney injury and preventing contrast-induced nephropathy.

properties

IUPAC Name

N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c24-17(18(25)21-15-5-2-1-3-6-15)20-8-9-22-10-12-23(13-11-22)19(26)16-7-4-14-27-16/h1-7,14H,8-13H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFJZSDRPZCJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=CC=C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.